

Spectroscopic Profile of 4-(1-cyclohexen-1-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(1-cyclohexen-1-yl)morpholine, a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 4-(1-cyclohexen-1-yl)morpholine is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.75	t	1H	=CH (vinyl)
~3.70	t	4H	-N-CH ₂ - (morpholine)
~2.75	t	4H	-O-CH ₂ - (morpholine)
~2.15	m	4H	Allylic CH ₂
~1.65	m	4H	CH ₂

Table 2: ^{13}C NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (δ) ppm	Assignment
~135.0	=C-N (vinylic)
~100.0	=CH (vinylic)
~67.0	-O-CH ₂ - (morpholine)
~50.0	-N-CH ₂ - (morpholine)
~29.0	Allylic CH ₂
~25.0	CH ₂
~23.0	CH ₂

Table 3: ^{15}N NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (δ) ppm	Reference
Not explicitly found in search results	Expected in the enamine region

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Data for 4-(1-cyclohexen-1-yl)morpholine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~2850	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (enamine)
~1120	Strong	C-O-C stretch (ether)
~1115	Strong	C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for 4-(1-cyclohexen-1-yl)morpholine

m/z	Relative Intensity	Assignment
167	High	[M] ⁺ (Molecular Ion)
108	Moderate	[M - C ₄ H ₇ O] ⁺
166	Moderate	[M - H] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of 4-(1-cyclohexen-1-yl)morpholine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- **Data Acquisition:** The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard.

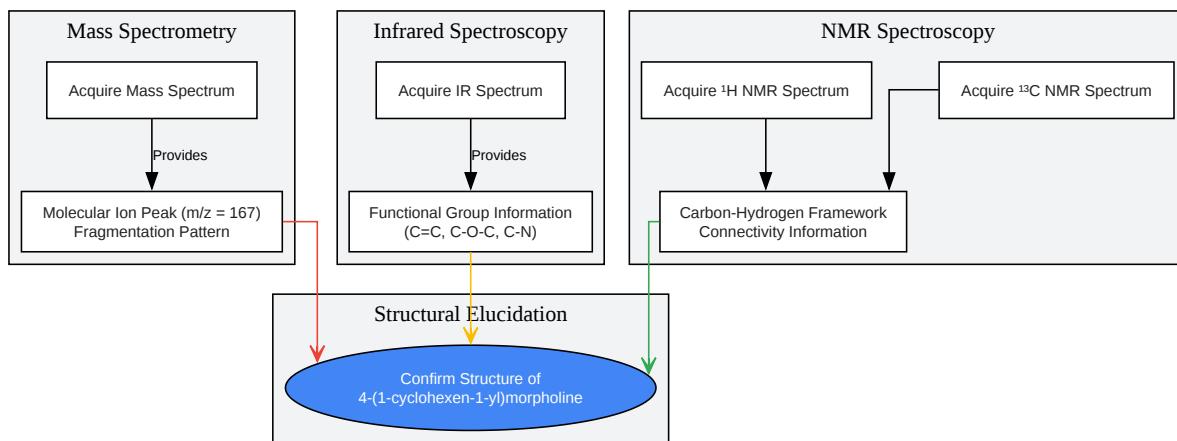
Infrared (IR) Spectroscopy

As a liquid, the IR spectrum of 4-(1-cyclohexen-1-yl)morpholine can be obtained using the following methods:

- **Neat Liquid (Capillary Cell):** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.
- **Attenuated Total Reflectance (ATR):** A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole).

- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 4-(1-cyclohexen-1-yl)morpholine.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of 4-(1-cyclohexen-1-yl)morpholine using spectroscopic methods.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(1-cyclohexen-1-yl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147254#spectroscopic-data-nmr-ir-ms-of-morpholine-4-1-cyclohexen-1-yl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com